(E)-2-bromo-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide

Catalog No.
S11521901
CAS No.
M.F
C17H12BrN5O5
M. Wt
446.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-bromo-N-(2-(2-(5-nitro-2-oxoindolin-3-yliden...

Product Name

(E)-2-bromo-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide

IUPAC Name

2-bromo-N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide

Molecular Formula

C17H12BrN5O5

Molecular Weight

446.2 g/mol

InChI

InChI=1S/C17H12BrN5O5/c18-12-4-2-1-3-10(12)16(25)19-8-14(24)21-22-15-11-7-9(23(27)28)5-6-13(11)20-17(15)26/h1-7,20,26H,8H2,(H,19,25)

InChI Key

VSTQQYFNKYAOKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)Br

(E)-2-bromo-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide is a complex organic compound that features a bromo substituent, a hydrazine moiety, and an indolinone structure. This compound belongs to the class of substituted benzamides and is characterized by its unique structural framework, which includes a nitro group and a hydrazone linkage. The presence of these functional groups suggests potential reactivity and biological activity, making it an interesting subject for research in medicinal chemistry.

Typical for hydrazones and substituted benzamides, including:

  • Nucleophilic substitution: The bromo group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Hydrazone formation: The hydrazine part can react with carbonyl compounds to form additional hydrazones, potentially expanding the compound's chemical library.
  • Reduction reactions: The nitro group can be reduced to an amine, altering the compound's properties and biological activities.

These reactions provide avenues for modifying the compound to explore its derivatives and their respective properties.

Compounds containing hydrazone and indolinone structures have been investigated for various biological activities. Preliminary studies suggest that (E)-2-bromo-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide may exhibit:

  • Antimicrobial properties: Similar compounds have shown efficacy against bacterial strains.
  • Anticancer activity: Indolinones are known for their potential in cancer therapy due to their ability to inhibit specific cellular pathways.
  • Anti-inflammatory effects: The presence of nitro groups in related structures often correlates with anti-inflammatory activities.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of (E)-2-bromo-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide can be approached through several methods:

  • Condensation reactions: Starting from 5-nitroindoline derivatives, condensation with appropriate hydrazines and subsequent bromination can yield the target compound.
  • Multi-step synthesis: This involves forming intermediates such as hydrazones and benzamides through sequential reactions, which may include:
    • Formation of the indolinone core.
    • Introduction of the nitro group via nitration.
    • Final assembly through coupling reactions.
  • Green synthesis methods: Utilizing environmentally friendly reagents and conditions could enhance the sustainability of the synthesis process.

The applications of (E)-2-bromo-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide are diverse:

  • Pharmaceutical development: Due to its potential biological activities, it may serve as a lead compound in drug discovery programs targeting infections or cancer.
  • Chemical probes: Its unique structure can be utilized as a tool in biochemical assays to study specific interactions within biological systems.

Interaction studies involving this compound could focus on:

  • Protein binding assays: Understanding how (E)-2-bromo-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide interacts with target proteins could provide insights into its mechanism of action.
  • Molecular docking studies: Computational methods can predict how this compound fits into active sites of enzymes or receptors, guiding further experimental validation.

Several compounds share structural features with (E)-2-bromo-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide. Below are some notable examples:

Compound NameStructural FeaturesBiological Activity
5-NitroindolineIndoline core with nitro groupAntimicrobial
BenzohydrazideBenzamide structure with hydrazineAnticancer
Indole derivativesSimilar heterocyclic structuresAnti-inflammatory

Uniqueness

The uniqueness of (E)-2-bromo-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide lies in its combination of a bromo substituent, nitro group, and indolinone structure, which may confer distinct pharmacological properties not found in simpler analogs. This complexity allows for targeted modifications that could enhance its therapeutic profile compared to similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

445.00218 g/mol

Monoisotopic Mass

445.00218 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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